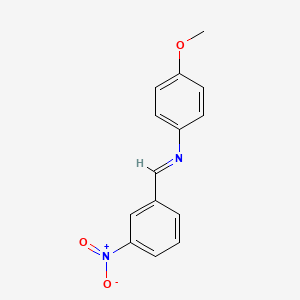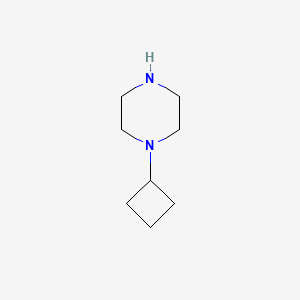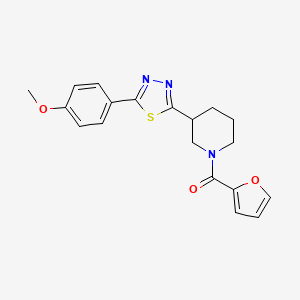
Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a thiadiazole ring, and a piperidine ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures. One common method involves the use of bromophenols and protein tyrosine kinase inhibitors as starting materials . The reaction conditions often include the use of solvents like dichloromethane (CH₂Cl₂) and reagents such as boron tribromide (BBr₃) at low temperatures (around -78°C) followed by gradual warming to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has shown promise as a protein tyrosine kinase inhibitor. This makes it a candidate for studying signal transduction pathways and cellular functions .
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis . This inhibition occurs through binding to the active site of the kinase, preventing substrate phosphorylation and subsequent downstream signaling.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Shares the furan and methanone moieties but lacks the thiadiazole and piperidine rings.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Contains a furan ring but differs in the rest of the structure.
Uniqueness
Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to its combination of furan, thiadiazole, and piperidine rings.
Properties
IUPAC Name |
furan-2-yl-[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-8-6-13(7-9-15)17-20-21-18(26-17)14-4-2-10-22(12-14)19(23)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNGWMCDNVELDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)
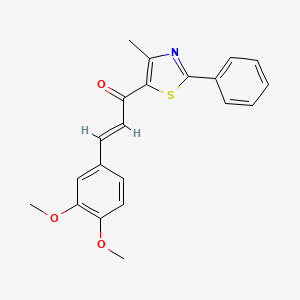


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2455525.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide](/img/structure/B2455526.png)
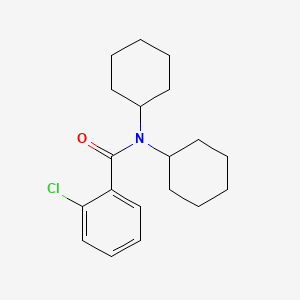
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)
![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)
![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)
